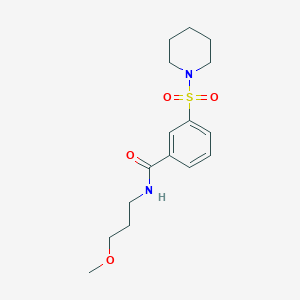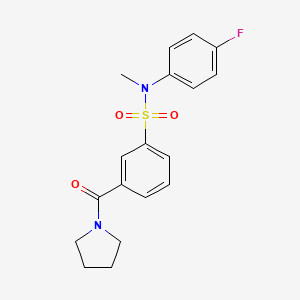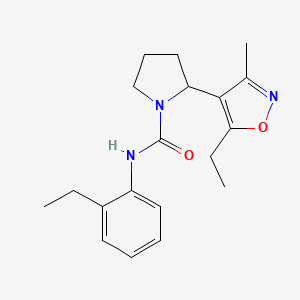
N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it has been suggested that N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide has also been found to modulate the activity of ion channels such as TRPV1 and Nav1.7, which are involved in pain sensation.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide has also been found to modulate the activity of ion channels such as TRPV1, which are involved in pain sensation. Additionally, N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to exhibit anti-tumor effects by inhibiting the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its ability to selectively target specific enzymes and ion channels. This makes it a useful tool for studying the biological pathways involved in inflammation, pain sensation, and cancer. However, one limitation of using N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide is its potential toxicity. N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective analogs of N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide. This could lead to the discovery of new therapeutic agents for the treatment of diseases such as inflammation, pain, and cancer. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide. This could lead to a better understanding of how N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide is metabolized and excreted in the body, which could inform the development of new drug delivery systems. Finally, the potential use of N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of ongoing research.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities such as anti-inflammatory, analgesic, and anti-tumor effects. N-(3-methoxypropyl)-3-(1-piperidinylsulfonyl)benzamide has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-12-6-9-17-16(19)14-7-5-8-15(13-14)23(20,21)18-10-3-2-4-11-18/h5,7-8,13H,2-4,6,9-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYGKMHRCAVFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-6-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)-1,3-benzothiazole](/img/structure/B4460613.png)
![4-{[(2,3-dimethoxyphenyl)thio]methyl}benzonitrile](/img/structure/B4460614.png)
![3-[4-oxo-4-(1-pyrrolidinyl)butyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4460622.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460625.png)
![3-[(4-phenyl-1-piperazinyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460628.png)
![4-[3-(2-chlorophenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4460639.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460649.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4460652.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B4460655.png)
![1-[3-amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4460673.png)
![N-(2,4-dimethylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460681.png)

![3-(1,3-benzodioxol-5-yl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4460698.png)